Fulvestrant Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

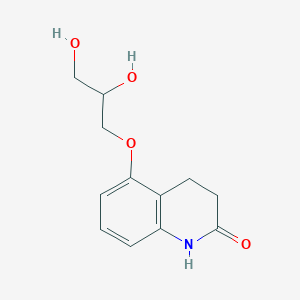

Fulvestrant Impurity 4 is a reference standard related to Fulvestrant, an estrogen receptor antagonist . The chemical name of Fulvestrant Impurity 4 is (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthren-17-yl acetate .

Synthesis Analysis

The synthesis of Fulvestrant and its impurities, including Impurity 4, can be analyzed using methods such as gas chromatography and high-performance liquid chromatography . These methods can quantify the levels of Fulvestrant and related impurities .Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Fulvestrant has demonstrated efficacy in hormone receptor positive (HR+) metastatic breast cancer (mBC), both in first-and second-line settings . It has been used as a later-line therapy and has shown to be a safe and effective treatment for advanced breast cancer in women .

Estrogen Receptor Antagonist

Fulvestrant is a novel estrogen receptor antagonist with no known agonist effects . Its mechanism of action works by downregulating the estrogen receptor .

Pharmaceutical Formulation

Fulvestrant is formulated as an oily matrix and is administered as a long-acting intramuscular injection .

Quality Control in Pharmaceutical Manufacturing

Methods using gas chromatography and high-performance liquid chromatography have been reported to analyze the inactive and active ingredients and other impurities in Fulvestrant injection . These methods have been used in the quality control lab to estimate the solvents and impurities of reference listed drug and in house samples .

Pharmaceutical Research

A rapid, simple, stability-indicating, and validated RP-UPLC method was developed with 6 min of run time for the quantification of fulvestrant in oil-based injection formulations . This is the first stability-indicating method with the capability of resolving all the fulvestrant degradation impurities in the drug products .

Chemical Analysis

The Fulvestrant and impurity mix solution was scanned with a PDA detector from 200 to 400 nm to observe the absorption maximum . Fulvestrant has shown maximum absorbance at 225 nm, and impurities were at 270 to 280 nm .

Mecanismo De Acción

Target of Action

Fulvestrant, including its impurities, primarily targets the estrogen receptors (ERs) present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor-positive metastatic breast cancer cells .

Mode of Action

It works by competitively and reversibly binding to estrogen receptors, leading to two key changes :

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant Impurity 4 is the estrogen signaling pathway . By blocking the action of estrogen on cancer cells, Fulvestrant can slow down or arrest some breast tumors that need estrogen to grow .

Pharmacokinetics

Fulvestrant is known to be extensively metabolized in the body . The majority of Fulvestrant and its metabolites are associated with the plasma rather than the cellular components of the blood . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .

Result of Action

The result of Fulvestrant Impurity 4’s action is the inhibition of the growth and proliferation of hormone receptor-positive metastatic breast cancer cells . This is achieved by blocking the action of estrogen on these cells .

Action Environment

The action of Fulvestrant Impurity 4, like Fulvestrant, is influenced by environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as temperature and pH . .

Direcciones Futuras

The future directions for the study of Fulvestrant and its impurities, including Impurity 4, could involve further development and validation of analytical methods for their quantification . Additionally, more research could be conducted to understand the implications of these impurities on the safety and efficacy of Fulvestrant .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 4 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-difluorobenzaldehyde", "methyl 4-(bromomethyl)benzoate", "sodium hydride", "palladium on carbon", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-difluorobenzaldehyde in the presence of sodium hydride to form an intermediate Schiff base.", "Step 2: The Schiff base is then reacted with methyl 4-(bromomethyl)benzoate in the presence of palladium on carbon as a catalyst to form the desired product.", "Step 3: The product is purified by recrystallization from a mixture of acetic acid and ethanol, followed by washing with diethyl ether and drying under vacuum.", "Step 4: The final product is characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |

Número CAS |

1621885-82-2 |

Fórmula molecular |

C30H44O6S |

Peso molecular |

532.75 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)